Desulfated Aztreonam

Description

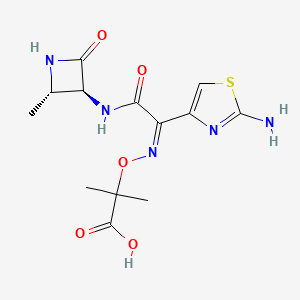

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5S/c1-5-7(9(19)15-5)17-10(20)8(6-4-24-12(14)16-6)18-23-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,16)(H,15,19)(H,17,20)(H,21,22)/b18-8-/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBOMZYBOQIGCO-VQSOLXJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-59-9 | |

| Record name | Desulfated aztreonam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESULFATED AZTREONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8661C1EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Mechanistic Pathways of Desulfated Aztreonam Formation

Synthetic Methodologies for Aztreonam (B1666516) and Related Monobactam Cores

The synthesis of Aztreonam and its structural relatives is a significant achievement in medicinal chemistry, demonstrating that a monocyclic β-lactam ring, when properly activated, can exhibit potent antibacterial activity. nih.gov The development of these synthetic antibiotics was inspired by naturally occurring monobactams, such as Sulfazecin, isolated from Pseudomonas acidophila. rsc.org A primary synthetic challenge lies in the construction of the substituted azetidin-2-one (B1220530) core with precise stereochemistry. rsc.org

Regioselectivity is critical in the synthesis of complex β-lactams like Aztreonam to ensure the correct arrangement of substituents. One of the most significant challenges is the regioselective activation of the aminothiazoleiminoxyacetic diacid side chain for its coupling with the β-lactam nucleus. researchgate.net An efficient synthesis of Aztreonam has been described that involves the acylation of the α-aminoazetidinone nucleus with a regioselectively activated side-chain precursor. researchgate.net This approach prevents self-condensation of the diacid and ensures that the desired amide bond is formed. researchgate.net

General strategies for the regioselective synthesis of β-lactams often employ methods like the Staudinger ketene-imine cycloaddition, metal-catalyzed reactions, and base-promoted cyclizations. nih.govrsc.org For instance, palladium-catalyzed reactions have been used to afford trans-β-lactams in a diastereoselective manner. rsc.org Another approach involves the double nucleophilic addition of ketene (B1206846) silyl (B83357) acetals to α,β-unsaturated imines, followed by cyclization to prepare β-lactams in a regio- and stereoselective fashion. researchgate.net These methodologies underscore the importance of controlling reaction pathways to selectively obtain the desired isomer, which is crucial for biological activity. nih.govrsc.org

The synthesis of Aztreonam typically originates from readily available precursors. The commercial production of Aztreonam was simplified by using the amino acid L-threonine, which provides the correct stereochemistry for the final product. rsc.orgnih.gov Alternative synthetic routes often start with different precursors to construct the key β-lactam intermediate. nih.gov

One common pathway involves the condensation of a complex side chain, such as α-(thiazolamine-4-yl)-α-[(tert-butoxy carbonyl) isopropyl oxygen imino] acetic acid mercaptobenzothiazole ester (TAEM), with the Aztreonam parent nucleus, (3S-trans)-3-amino-4-methyl-2-oxo-1-azetidine sulfonic acid. google.com Another described method prepares Aztreonam through the condensation of the Aztreonam parent nucleus with 2-[[(Z)-1-(2-amino-4-thiazolyl)-2-chloro-2-oxo ethylidene]amino]oxygen-2-methyl propionic acid hydrochloride. google.com

The table below summarizes key precursors used in various synthetic routes for Aztreonam and its core structure.

| Precursor Name | Role in Synthesis | Reference(s) |

| L-Threonine | Starting material providing core stereochemistry | nih.gov, rsc.org |

| (3S-trans)-3-amino-4-methyl-2-oxo-1-azetidine sulfonic acid | The "Aztreonam parent nucleus" or core β-lactam ring | google.com |

| α-(thiazolamine-4-yl)-α-[(tert-butoxy carbonyl) isopropyl oxygen imino] acetic acid mercaptobenzothiazole ester (TAEM) | Activated side chain for coupling to the nucleus | google.com |

| Aminothiazoleiminoxyacetic diacid | Side chain precursor requiring regioselective activation | researchgate.net |

| Methyl (R)-oxirane-2-carboxylate | Starting material for building the azetidin-2-one core |

A key step in many syntheses is the N-sulfonylation of the β-lactam nitrogen, which is crucial for activating the ring. nih.gov This is often followed by cyclization and subsequent coupling with the side chain. nih.gov The final step in syntheses using protected precursors, such as t-butyl esters, involves deprotection under acidic conditions to yield Aztreonam. google.comwipo.int

Regioselective Approaches in β-Lactam Synthesis

Mechanisms of Desulfation and Open-Ring Formation

While Desulfated Aztreonam can be a target for synthesis, it is more commonly identified as a degradation product or impurity that forms during the synthesis or storage of Aztreonam. researchgate.netveeprho.comresearchgate.net Its formation involves the chemical modification of the parent Aztreonam molecule, specifically through the loss of the sulfate (B86663) group and, in some cases, the opening of the β-lactam ring.

Several studies have identified and characterized impurities in Aztreonam preparations. Among the major impurities are this compound and Open-ring this compound. researchgate.netresearchgate.net These related substances can arise from the manufacturing process or from degradation under various storage conditions, particularly in aqueous solutions. veeprho.comresearchgate.net The presence of these degradants necessitates robust analytical methods, such as HPLC, to ensure the purity and quality of the final drug product. researchgate.net

The table below lists some of the identified degradation products of Aztreonam.

| Impurity Name | Structure Description | Reference(s) |

| This compound | Aztreonam molecule lacking the N-1 sulfo group | researchgate.net, researchgate.net, pharmaffiliates.com |

| Open-ring Aztreonam | Aztreonam with a hydrolyzed β-lactam ring | researchgate.net, researchgate.net |

| Open-ring this compound | Aztreonam with both a hydrolyzed β-lactam ring and a missing N-1 sulfo group | ontosight.ai, researchgate.net, researchgate.net, veeprho.com |

| anti-Aztreonam | E-isomer of the imino side chain | researchgate.net, researchgate.net |

The formation of Open-ring this compound from Aztreonam involves at least two key degradation reactions. In dilute aqueous solutions, the primary degradation pathways for Aztreonam are the hydrolysis of the β-lactam ring and the isomerization of the side chain from the syn (Z) to the anti (E) form. researchgate.net

Desulfation: The N-sulfo group (SO₃H) can be hydrolyzed from the β-lactam nitrogen. This process can be facilitated by acidic conditions; for example, the use of sulfuric acid during the deprotection step of synthesis has been noted to produce ring-opened products. google.com This step yields This compound . pharmaffiliates.com

β-Lactam Ring Opening: The four-membered β-lactam ring is susceptible to hydrolysis, which breaks the amide bond and opens the ring. This leads to the formation of Open-ring Aztreonam . researchgate.netresearchgate.net

The formation of Open-ring this compound occurs when both of these degradation events happen. ontosight.aiveeprho.com The sequence of these events can vary, but the instability of both the β-lactam ring and the N-sulfate linkage under certain conditions leads to this final product.

The desulfation of Aztreonam is primarily a chemical degradation process. This contrasts sharply with the desulfation observed in diazabicyclooctane (DBO) β-lactamase inhibitors like Avibactam (B1665839) and Relebactam, where desulfation can be a key, enzyme-mediated step in their mechanism of action. asm.orgnih.gov

Avibactam: Avibactam inhibits serine β-lactamases by forming a covalent carbamoyl-enzyme intermediate. nih.gov With certain enzymes, notably KPC-2, this intermediate can undergo a slow, enzyme-catalyzed desulfation. nih.govplos.org This desulfation is part of a degradative mechanism that resolves the acyl-enzyme complex, contrasting with the typical reversible recyclization pathway observed with other enzymes like CTX-M-15. nih.govresearchgate.net The desulfation of avibactam is therefore a crucial aspect of its interaction with specific resistance enzymes. plos.orgrsc.org

Relebactam: Relebactam, another DBO inhibitor, is structurally similar to Avibactam but appears to be more stable against enzymatic desulfation. asm.orgmdpi.com Studies have shown that while Relebactam forms a stable acyl-enzyme complex with KPC-2, desulfation is not observed under conditions where it occurs for Avibactam. mdpi.comresearchgate.net This increased stability is attributed to structural differences, such as the piperidine (B6355638) ring in Relebactam, which may alter the positioning of active site water molecules required for the desulfation reaction. mdpi.com Mass spectrometry and crystallographic data have shown that Relebactam desulfation by KPC enzymes is slow and pH-dependent. asm.orgresearchgate.netnih.gov

Molecular and Biochemical Mechanisms of Action and Enzymatic Interaction

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The bactericidal effect of aztreonam (B1666516), the parent compound of desulfated aztreonam, is achieved through the inhibition of bacterial cell wall synthesis. drugbank.comindianpediatrics.net This process is mediated by the specific binding and subsequent acylation of essential enzymes known as penicillin-binding proteins (PBPs). drugbank.com Aztreonam exhibits a pronounced and specific affinity for PBP3 in a wide range of aerobic Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris. medchemexpress.comnih.govncats.io This high affinity for PBP3, which is primarily involved in bacterial cell division and septation, leads to the formation of long, filamentous bacterial cells and ultimately cell lysis. drugbank.comnih.gov Its affinity for other PBPs, such as PBP1a, is moderate, while it binds poorly to PBPs associated with Gram-positive bacteria and anaerobes, explaining its narrow spectrum of activity. indianpediatrics.netmedchemexpress.comnih.gov In some species like Neisseria gonorrhoeae, aztreonam has been shown to be selective for PBP2. csic.es

The interaction between a monobactam like aztreonam and its target PBP is a covalent one, functioning as a suicide inhibitor. nih.gov The process mimics the natural substrate of the PBP, the D-Ala-D-Ala terminus of peptidoglycan precursor peptides. nih.govosti.gov The catalytic serine residue within the PBP active site performs a nucleophilic attack on the carbonyl carbon of the monobactam's β-lactam ring. osti.govmdpi.com This attack leads to the opening of the four-membered ring and the formation of a stable, long-lived acyl-enzyme intermediate, which effectively inactivates the PBP and halts peptidoglycan cross-linking. osti.govpnas.orgnih.gov

High-resolution crystal structures of P. aeruginosa PBP3 complexed with aztreonam have revealed key determinants for its potent affinity. pnas.orgnih.govresearchgate.net The binding is characterized by the interaction of the antibiotic's gem-dimethyl group with a distinct hydrophobic aromatic wall within the active site, composed of tyrosine and phenylalanine residues (Tyr503, Tyr532, and Phe533). nih.govresearchgate.net This interaction, along with conformational changes in other active site residues upon binding, contributes to the efficient acylation process. pnas.orgnih.gov The N-substituent of the β-lactam ring, specifically the sulfonic acid group in the case of aztreonam, plays a critical role by mimicking the terminal carboxylate of the natural D-Ala-D-Ala substrate, anchoring the molecule correctly within the PBP's active site for acylation. nih.gov

| PBP Target | Organism Example(s) | Binding Affinity | Reference(s) |

| PBP3 | E. coli, P. aeruginosa, K. pneumoniae | Very High | medchemexpress.com, nih.gov, drugbank.com |

| PBP1a | E. coli | Moderate | nih.gov |

| PBP2 | N. gonorrhoeae | High | csic.es |

| PBPs of Gram-positive bacteria | Staphylococcus aureus | Poor | medchemexpress.com, indianpediatrics.net |

There is no direct experimental data on the binding affinity of this compound for PBPs. However, based on the established mechanism of PBP inhibition by β-lactams, a significant reduction or complete loss of binding affinity can be hypothesized. The N-sulfonyl group of aztreonam is a crucial structural feature, acting as a bioisostere for the terminal carboxylate group of the PBP's natural D-Ala-D-Ala substrate. nih.gov This negatively charged group is essential for the initial recognition and proper positioning of the antibiotic within the polar pocket of the PBP active site, facilitating the subsequent acylation reaction. nih.govfrontiersin.org Removal of this sulfate (B86663) moiety would eliminate this critical anchoring interaction. Without the sulfonic acid group to guide the molecule into the correct orientation, the nucleophilic attack by the catalytic serine on the β-lactam ring would be highly inefficient or would not occur at all. Therefore, it is theoretically expected that this compound would exhibit negligible affinity for PBP3 and would consequently lack antibacterial activity.

Structural Basis of Monobactam-PBP Acylation

Stability and Susceptibility to β-Lactamase Hydrolysis

The efficacy of β-lactam antibiotics is frequently challenged by the production of β-lactamase enzymes, which inactivate the drugs by hydrolyzing the amide bond in the β-lactam ring. mdpi.comwikipedia.org β-lactamases are broadly categorized into four molecular classes: A, C, and D, which are serine-β-lactamases (SBLs), and class B, the metallo-β-lactamases (MBLs) that require zinc ions for activity. nih.govmdpi.commdpi.com

A defining and clinically significant feature of aztreonam is its stability against hydrolysis by Ambler class B enzymes, or MBLs. wikipedia.orgeuropa.eunih.govresearchgate.net This resistance is a key reason for the renewed interest in aztreonam for treating infections caused by multidrug-resistant Gram-negative pathogens that produce MBLs like NDM, VIM, and IMP types. researchgate.netnih.gov The combination therapy of aztreonam-avibactam is founded on this principle: aztreonam is not hydrolyzed by MBLs, while the co-administered avibactam (B1665839) protects it from other classes of β-lactamases. europa.eunih.gov Since the resistance to MBLs is an intrinsic property of the monobactam structure itself, it is expected that this compound would retain this stability.

In contrast to its stability against MBLs, aztreonam is susceptible to hydrolysis by many SBLs. medchemexpress.com This includes extended-spectrum β-lactamases (ESBLs), which are primarily class A enzymes such as TEM, SHV, and CTX-M variants. wikipedia.orgmdpi.com These enzymes, commonly found in Enterobacteriaceae, can efficiently hydrolyze aztreonam, conferring resistance. wikipedia.orgmdpi.comresearchgate.net Aztreonam is also a substrate for class C (AmpC) and some class D (OXA-type) enzymes. europa.eu The hydrolysis by these SBLs involves a two-step acylation-deacylation mechanism, where the catalytic serine attacks the β-lactam ring to form a covalent acyl-enzyme intermediate, which is then rapidly hydrolyzed by a water molecule, releasing the inactivated, open-ring antibiotic. nih.govmdpi.com The compound "open-ring this compound" is a known impurity and degradation product resulting from the hydrolysis of the β-lactam bond. veeprho.com

| β-Lactamase Class | Enzyme Examples | Effect on Aztreonam | Reference(s) |

| Class A (SBL) | TEM, SHV, CTX-M (ESBLs), KPC | Hydrolysis (Susceptible) | europa.eu, wikipedia.org, mdpi.com |

| Class B (MBL) | NDM, VIM, IMP | No Hydrolysis (Stable) | europa.eu, wikipedia.org, researchgate.net |

| Class C (SBL) | AmpC | Hydrolysis (Susceptible) | europa.eu |

| Class D (SBL) | OXA-48 | Hydrolysis (Susceptible) | europa.eu |

The specificity of SBLs for aztreonam is determined by the specific amino acid composition of the enzyme's active site. For class A enzymes, key motifs are responsible for substrate recognition and catalysis. frontiersin.org These include a polar pocket that interacts with the antibiotic's acidic group (the sulfate in aztreonam), an oxyanion hole that stabilizes the tetrahedral intermediate during catalysis, and conserved residues that activate a water molecule for the deacylation step, which is absent in PBPs. nih.govfrontiersin.org

Mutations within the active site can alter substrate specificity and enhance hydrolytic activity against aztreonam. For instance, in TEM-type β-lactamases, amino acid substitutions at positions like 237, 238, and 240 can increase resistance to aztreonam. wikipedia.orgresearchgate.net Similarly, in CTX-M enzymes, which are now the most common ESBLs, mutations such as P167S and D240G have been shown to increase the rate of ceftazidime (B193861) hydrolysis and can also impact the enzyme's efficiency against other oxyimino-β-lactams like aztreonam. researchgate.net The presence of certain CTX-M enzymes, such as CTX-M-15, has been directly linked to resistance to the aztreonam-avibactam combination, especially when coupled with alterations in PBP3. researchgate.netfrontiersin.org These molecular changes highlight the evolutionary plasticity of SBLs in response to antibiotic pressure.

Hydrolysis by Serine-β-Lactamases (SBLs), including Class A, C, and D Enzymes

Computational Studies on Molecular Interactions and Enzymatic Mechanisms

Computational methods have become indispensable in elucidating the intricate molecular interactions and enzymatic mechanisms of antibiotics like this compound. These studies provide a detailed, atomistic view of the processes that are often difficult to capture through experimental techniques alone.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzymatic reactions. researchgate.netrsc.org They treat the chemically active region (e.g., the antibiotic and key active site residues) with quantum mechanics, which accurately describes bond breaking and formation, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

Studies on class C β-lactamases have utilized QM/MM simulations to investigate the acylation and deacylation processes of aztreonam. acs.org These simulations have been crucial in identifying the roles of key active site residues. For instance, in the acylation of aztreonam by AmpC β-lactamase, QM/MM studies have supported the role of Lys67 as the general base that activates the catalytic Ser64 for its nucleophilic attack on the β-lactam ring. acs.orgnih.gov Tyr150 has been proposed to act as the proton donor to the β-lactam nitrogen, facilitating the ring opening. acs.orgnih.govbiorxiv.org This mechanism is a departure from that of class A β-lactamases, where a conserved glutamate (B1630785) residue often acts as the general base. nih.gov

The deacylation step, which is the hydrolysis of the acyl-enzyme intermediate, is generally the rate-limiting step for aztreonam, contributing to its efficacy as a transient inactivator. researchgate.net QM/MM simulations have suggested that for deacylation, Tyr150 may function as the general base, activating a water molecule for the hydrolytic attack, while Lys67 donates a proton back to the catalytic serine. biorxiv.org The slower hydrolysis of aztreonam compared to other β-lactams has been attributed to steric hindrance from the methyl group at the C4 position of the aztreonam core, which impedes the optimal positioning of the hydrolytic water molecule. biorxiv.orgresearchgate.net

The free energy profiles for both acylation and deacylation can be calculated from these simulations, providing quantitative insights into the reaction barriers. researchgate.net For example, a study on a cold-adapted bacterial lipase (B570770) using QM/MM showed how the free energy levels of intermediates and transition states determine the reaction rates. researchgate.net

Table 1: Key Residues in Acylation and Deacylation of Aztreonam by Class C β-Lactamase as Determined by QM/MM Simulations

| Reaction Step | Key Residue | Proposed Role | Supporting Evidence |

| Acylation | Lys67 | General base (activates Ser64) | QM/MM simulations acs.orgnih.gov |

| Tyr150 | Proton donor (to β-lactam nitrogen) | QM/MM simulations acs.orgnih.govbiorxiv.org | |

| Deacylation | Tyr150 | General base (activates hydrolytic water) | QM/MM simulations biorxiv.org |

| Lys67 | Proton donor (to Ser64) | QM/MM simulations biorxiv.org |

MD simulations of the AmpC-aztreonam Michaelis complex have been used to investigate the protonation states of active site residues, which is critical for identifying the general base in the acylation reaction. nih.gov These simulations, in conjunction with QM/MM studies, have lent support to the role of Lys67 as the general base. nih.gov

For the acyl-enzyme species, MD simulations have revealed significant conformational flexibility. nih.gov Infrared spectroscopy combined with MD simulations of the aztreonam-Citrobacter freundii β-lactamase acyl-enzyme complex showed that the ester carbonyl group can exist in multiple conformations, with varying degrees of hydrogen bonding to the oxyanion hole. nih.gov The simulations indicated that the movement of the carbonyl group in and out of the oxyanion hole is a facile process, which could have implications for the deacylation kinetics. nih.gov

Free energy landscape analysis provides a comprehensive view of the reaction pathways, including the stable intermediates and the transition states that connect them. iitk.ac.in Techniques like metadynamics and umbrella sampling, often used in conjunction with QM/MM and MD simulations, allow for the exploration of these high-dimensional energy surfaces. chemrxiv.orgresearchgate.net

The insights gained from free energy landscapes can guide the design of more potent inhibitors. For instance, understanding the factors that lead to a high deacylation barrier for aztreonam can be leveraged to design new monobactams with improved inhibitory properties.

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For monobactams, SAR studies have been instrumental in optimizing their antibacterial spectrum and β-lactamase stability. nih.govnih.govresearchgate.net

Early SAR studies on monobactams established the importance of the N-sulfonate group for activating the β-lactam ring. nih.gov The nature of the acyl side chain at the 3-position was found to be a major determinant of the antibacterial spectrum. nih.gov For example, the aminothiazole oxime side chain, as seen in aztreonam, confers potent activity against Gram-negative bacteria. nih.gov

Substitution at the 4-position of the monobactam ring has been shown to have a significant, though often unpredictable, effect on biological activity and β-lactamase stability. nih.gov The 4-methyl group in aztreonam, for instance, contributes to its stability against certain β-lactamases. biorxiv.orgnih.gov

More recent SAR studies have focused on developing monobactams with broader activity, including against multidrug-resistant strains. nih.gov This involves modifying the core structure and side chains to enhance penetration into bacterial cells and evade resistance mechanisms. nih.gov Computational modeling plays a role in modern SAR by predicting the activity of novel derivatives, thereby prioritizing synthetic efforts.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separations and Quantification Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in separating Desulfated Aztreonam (B1666516) from Aztreonam and other related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

The development and validation of HPLC methods are crucial for the accurate profiling of impurities in Aztreonam. ijptjournal.com These methods must be robust, specific, and sensitive enough to detect and quantify impurities at low levels. ijptjournal.comtandfonline.com The International Conference on Harmonisation (ICH) provides guidelines for validating such analytical procedures, which include assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. ijptjournal.comenovatia.com

A typical HPLC method for analyzing Aztreonam and its impurities, including Desulfated Aztreonam, often employs a reversed-phase C18 column. ijptjournal.com The mobile phase is usually a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer at a specific pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). journalgrid.com UV detection is commonly set at wavelengths where both the active pharmaceutical ingredient (API) and its impurities show significant absorbance, for instance, at 210 nm or 254 nm. ijptjournal.com

Method validation ensures that the analytical procedure is suitable for its intended purpose. journalgrid.com For impurity profiling, this involves demonstrating that the method can separate this compound from other known and unknown impurities and degradants. researchgate.netresearchgate.net Stress testing, where the drug substance is subjected to conditions like heat, light, and acid/base hydrolysis, is performed to generate potential degradation products and prove the stability-indicating nature of the method. ijptjournal.com

The accuracy of these methods is often confirmed by spiking the sample with known amounts of impurities and measuring the recovery. ijptjournal.com Linearity is established by analyzing a series of solutions with varying concentrations of the impurity. ijptjournal.comjournalgrid.com The LOD and LOQ are determined to define the lower limits at which the impurity can be reliably detected and quantified, respectively. ijptjournal.com

Table 1: HPLC Method Validation Parameters for Impurity Profiling

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity angle should be less than the purity threshold. ijptjournal.com |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. journalgrid.com |

| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% for spiked samples. researchgate.net |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. scielo.br |

| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. scielo.br |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits. scielo.br |

Optimization of Chromatographic Parameters for this compound Separation

Optimizing chromatographic conditions is key to achieving a successful separation of this compound from Aztreonam and other related substances. drawellanalytical.com This involves a systematic approach to adjusting various parameters to obtain the best possible resolution, peak shape, and analysis time. drawellanalytical.comlibretexts.org

Key parameters that are often optimized include:

Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent is critical. drawellanalytical.com A gradient elution, where the mobile phase composition changes during the run, is often necessary to separate a complex mixture of impurities with different polarities. drawellanalytical.comlibretexts.org The pH of the aqueous buffer can significantly influence the retention times of ionizable compounds like this compound. libretexts.org

Stationary Phase: While C18 columns are widely used, other stationary phases can be explored to achieve different selectivity. The choice of the column depends on the physicochemical properties of the analytes.

Flow Rate: Adjusting the flow rate can impact the resolution and analysis time. drawellanalytical.com A lower flow rate generally improves resolution but increases the run time. scielo.br

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing retention times and peak shapes. drawellanalytical.com

Injection Volume: The volume of the sample injected onto the column needs to be optimized to avoid column overload and peak distortion. drawellanalytical.com

A Design of Experiments (DoE) approach can be systematically employed to study the effects of multiple parameters and their interactions, leading to a robust and optimized method. scielo.br

Table 2: Typical Optimized HPLC Parameters for Aztreonam and Impurity Separation

| Parameter | Optimized Condition |

| Column | YMC Pack ODS AQ, 250 x 4.6 mm, 5 µm ijptjournal.com |

| Mobile Phase | Gradient elution with a mixture of phosphate buffer, tetrahydrofuran, and methanol ijptjournal.com |

| Flow Rate | 0.8 mL/min ijptjournal.com |

| Detection Wavelength | 254 nm ijptjournal.com |

| Column Temperature | Ambient ijptjournal.com |

| Injection Volume | 15 µL ijptjournal.com |

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are powerful tools for the unambiguous identification and structural elucidation of impurities like this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, NOESY, HSQC, HMBC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise chemical structure of organic molecules. hyphadiscovery.com For this compound, a suite of NMR experiments is employed to confirm its structure. researchgate.net

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. auremn.org

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. auremn.org

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, helping to establish connectivity within the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that identifies protons that are close to each other in space, which is crucial for determining stereochemistry. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): A 2D technique that correlates protons directly to the carbons they are attached to. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, providing valuable information for assembling the molecular skeleton. researchgate.net

By combining the data from these experiments, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Table 3: NMR Experiments for Structural Elucidation

| NMR Experiment | Information Obtained |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. auremn.org |

| ¹³C NMR | Carbon chemical shifts. auremn.org |

| COSY | ¹H-¹H spin-spin coupling networks. researchgate.net |

| NOESY | Through-space ¹H-¹H proximities. researchgate.net |

| HSQC | Direct ¹H-¹³C correlations (one-bond). researchgate.net |

| HMBC | Long-range ¹H-¹³C correlations (two and three bonds). researchgate.net |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source, is essential for determining the accurate mass of a molecule and, consequently, its elemental composition. americanpharmaceuticalreview.comscirp.org For this compound, HRESIMS provides a precise measurement of its molecular weight, allowing for the confident determination of its molecular formula. researchgate.net This technique is highly sensitive and can provide this information from very small amounts of sample. americanpharmaceuticalreview.com The accurate mass measurement helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. americanpharmaceuticalreview.com

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the exact concentration of a substance without the need for a specific reference standard of the analyte itself. enovatia.comacs.org The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. americanpharmaceuticalreview.com

To perform a qNMR analysis of this compound, a certified internal standard of known purity and concentration is added to the sample. jeol.comsigmaaldrich.com By comparing the integrals of specific, well-resolved signals from both this compound and the internal standard, the precise concentration of the impurity can be calculated. acs.orgsigmaaldrich.com This technique is particularly valuable when an authenticated standard of the impurity is not available, which is often the case in the early stages of drug development. acs.org qNMR is recognized for its high precision and accuracy and is considered a "green" analytical technique due to its low solvent consumption. acs.orgmdpi.com

UV Spectrophotometry for Detection and Quantification

Ultraviolet (UV) spectrophotometry serves as a fundamental technique for the detection and quantification of this compound, primarily when used as a detection method coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). While direct UV spectrophotometry of a sample containing multiple related substances may lack specificity, its application as an HPLC detector allows for the precise quantification of individual impurities after chromatographic separation.

The quantification of Aztreonam and its related substances, including this compound, is commonly performed using UV detection at specific wavelengths. Research on HPLC methods for Aztreonam has utilized UV detection at wavelengths such as 254 nm and 293 nm. ijptjournal.comresearchgate.net In method development and validation studies for Aztreonam and its impurities, the linearity of the detector response for this compound is established across a range of concentrations. ijptjournal.com For instance, the linearity for this compound has been successfully established from its Limit of Quantitation (LOQ) up to 250% of its specified limit in the drug product. ijptjournal.com

The sensitivity of these methods is crucial for detecting impurities at very low levels. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for impurities are determined as part of the validation process. ijptjournal.com These parameters ensure that the analytical method is capable of reliably measuring trace amounts of this compound, which is essential for controlling the purity of the active pharmaceutical ingredient (API). ijptjournal.com

Table 1: UV-Based Analytical Method Parameters for Aztreonam and Related Impurities

| Parameter | Finding | Context |

| Detection Wavelength | 254 nm | An HPLC method was developed and validated using UV detection at 254 nm to separate Aztreonam from its known impurities, including this compound. ijptjournal.com |

| Detection Wavelength | 293 nm | HPLC systems for the quantitative analysis of aztreonam have been developed using UV detection at 293 nm. researchgate.net |

| Linearity Range | LOQ to 250% of specification limit | The linearity of the analytical method for this compound was validated across this range. ijptjournal.com |

| Limit of Quantitation (LOQ) | Method-specific | The LOQ for this compound is established to ensure precise and accurate quantification at low concentrations. ijptjournal.com |

Role as a Reference Standard in Analytical Quality Control and Method Validation

This compound is a well-characterized impurity of the antibiotic Aztreonam and plays a crucial role as a reference standard in pharmaceutical quality control and analytical method validation. researchgate.netsynzeal.comsynzeal.com High-quality, well-characterized reference standards are essential for the development and validation of analytical methods, Abbreviated New Drug Application (ANDA) filings, and routine quality control (QC) of pharmaceutical products. synzeal.comaquigenbio.comaquigenbio.com

During the synthesis or storage of Aztreonam, several impurities can form, and regulatory authorities require that these be identified and controlled. researchgate.net this compound is one such process-related impurity that must be monitored. researchgate.net As a reference standard, it is used to confirm the identity and purity of Aztreonam batches. synzeal.com

The availability of this compound as a reference material allows pharmaceutical manufacturers to:

Develop and Validate Analytical Methods: It is used to establish the specificity, linearity, accuracy, and precision of analytical methods, such as HPLC, designed to separate Aztreonam from its impurities. synzeal.comaquigenbio.comchemwhat.com The standard helps in confirming that the method can accurately detect and quantify this compound if it is present in a sample of the API or drug product. ijptjournal.com

Perform Quality Control (QC) Testing: In routine QC analysis of commercial Aztreonam batches, the reference standard is used to identify and quantify any this compound present, ensuring the product meets the purity specifications set by pharmacopeias and regulatory bodies. aquigenbio.comclearsynth.com

Support Stability Studies: It is used in stability studies of Aztreonam to monitor for the formation of degradants over time and under various storage conditions. synzeal.com

Facilitate Regulatory Compliance: Suppliers of this reference standard provide comprehensive characterization data and a Certificate of Analysis (COA) that meets regulatory guidelines, which is critical for ANDA submissions. synzeal.comaquigenbio.comsynzeal.com

An innovative approach in method validation involves isolating small quantities of impurities like this compound via preparative HPLC. nih.gov These small, purified amounts are then used as standards for the validation of quantitative HPLC/UV methods, which saves significant time and resources compared to synthesizing larger quantities. nih.gov

Table 2: Application of this compound as a Reference Standard

| Application Area | Role of this compound | Significance |

| Analytical Method Development | Used to optimize separation conditions and detection parameters. synzeal.comaquigenbio.comchemwhat.com | Ensures the method is suitable for its intended purpose of identifying and quantifying impurities. aquigenbio.com |

| Method Validation (AMV) | Employed to assess specificity, linearity, accuracy, precision, LOD, and LOQ. synzeal.comaquigenbio.comclearsynth.com | Confirms the reliability and robustness of the analytical method as per regulatory requirements. nih.gov |

| Quality Control (QC) | Serves as a benchmark for the identification and quantification of the impurity in routine batch testing. synzeal.comaquigenbio.com | Guarantees the purity and quality of the final Aztreonam drug product. aquigenbio.com |

| ANDA & DMF Filing | Included as part of the documentation submitted to regulatory agencies like the FDA. synzeal.comaquigenbio.com | Demonstrates control over the manufacturing process and impurities. synzeal.com |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Monobactam Derivatives

In Vitro Pharmacodynamic Models

Determination of Pharmacodynamic Indices (e.g., fT>MIC) in Non-Host Systems

Pharmacodynamic (PD) indices such as the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (fT>MIC) are crucial for optimizing the efficacy of active antimicrobial agents. nih.gov For β-lactam antibiotics like aztreonam (B1666516), fT>MIC is the key driver of bactericidal activity. oup.com

However, since desulfated aztreonam is considered microbiologically inactive, the determination of its PD indices like fT>MIC is not applicable or typically performed. nih.govnih.gov Such studies are reserved for compounds with demonstrable antimicrobial effects, where establishing a relationship between drug exposure and bacterial killing is relevant for predicting clinical success. oup.com Research on aztreonam's pharmacodynamics focuses on the parent drug, with targets for fT>MIC against susceptible Gram-negative pathogens being established between 45% and 70% in various in vitro and animal models. oup.com

Preclinical Pharmacokinetic Studies in Non-Human Biological Systems

In Vitro and In Vivo (Animal) Disposition Studies of Monobactams

The disposition of aztreonam and its metabolites has been investigated in several animal species. Following administration of radiolabeled [14C]aztreonam to rats, dogs, and monkeys, the primary route of excretion for radioactive components was urine for rats and dogs, while monkeys showed roughly equal excretion in urine and feces. nih.govnih.gov

In these animal models, a significant portion of the administered dose was excreted as unchanged aztreonam. nih.gov The serum protein binding of aztreonam and its metabolites was found to be lower in dogs (28% to 35%) and monkeys (49% to 59%) compared to humans. nih.govasm.org In dogs, the apparent elimination half-life of aztreonam in serum was approximately 0.7 hours. nih.govnih.gov this compound (SQ 26,992) and the parent drug accounted for most of the radioactivity found in the serum of dogs and monkeys. nih.govasm.org

The following table summarizes key preclinical pharmacokinetic findings for aztreonam and its primary metabolite.

| Species | Route of Administration | Primary Excretion Route | Major Components in Urine/Serum | Reference |

| Rats | Intramuscular, Intravenous | Urine | Unchanged Aztreonam, SQ 26,992 | nih.govnih.gov |

| Dogs | Intravenous, Subcutaneous | Urine | Unchanged Aztreonam, SQ 26,992 | nih.govnih.gov |

| Monkeys | Intramuscular, Intravenous | Urine and Feces | Unchanged Aztreonam, SQ 26,992 | nih.govnih.gov |

Identification of Preclinical Metabolites (e.g., Open β-Lactam Ring Hydrolysis Products)

The principal metabolite of aztreonam in preclinical species is this compound, also identified as SQ 26,992. nih.govnih.gov This metabolite is the product of the hydrolytic opening of the β-lactam ring, a process that renders the compound microbiologically inactive. nih.govnih.govpfizermedicalinformation.com

In studies with rats, dogs, and monkeys, SQ 26,992 accounted for approximately 10% to 15% of the radioactivity excreted in the urine. nih.govnih.gov In rats with cannulated bile ducts, bile contained a higher proportion of metabolites compared to urine. nih.gov The open-ring this compound is a recognized degradation impurity that can arise during synthesis or from exposure to moisture. veeprho.com

Synergistic Effects with β-Lactamase Inhibitors in Preclinical Models

The combination of active β-lactam antibiotics with β-lactamase inhibitors (BLIs) is a key strategy to overcome resistance in bacteria that produce β-lactamase enzymes. frontiersin.orgnih.govdovepress.com There is extensive research on the synergistic effects of the parent compound, aztreonam, with various BLIs like avibactam (B1665839), relebactam, and vaborbactam (B611620) against multidrug-resistant Gram-negative bacteria. frontiersin.orgnih.govresearchgate.netmdpi.com These combinations are effective because aztreonam itself is stable against hydrolysis by metallo-β-lactamases (MBLs), while the inhibitor protects it from serine-β-lactamases (such as KPC and AmpC). frontiersin.orgdovepress.comeuropa.eu

However, as this compound lacks intrinsic antibacterial activity due to its open β-lactam ring, it is not a substrate for these resistance enzymes and therefore does not exhibit synergistic effects when combined with β-lactamase inhibitors. nih.govnih.gov The potential for synergy is predicated on the β-lactam having inherent activity that the inhibitor can restore or protect. Since this compound is inactive, there is no antimicrobial effect to be enhanced or salvaged by a BLI.

Emerging Research Avenues and Translational Perspectives in Monobactam Development

Rational Design of Novel Monobactam Analogues with Enhanced Stability or Activity

The rational design of new monobactam analogues is a cornerstone of efforts to overcome the limitations of existing therapies. A significant body of research has been dedicated to understanding the structure-activity relationships (SAR) of monobactams, which dictates their antibacterial potency and stability against bacterial resistance mechanisms.

Early SAR studies highlighted the necessity of molecular substitution around the central 3-amino-monobactamic acid (3-AMA) nucleus, which on its own possesses weak antibacterial activity. axios-research.com These studies revealed that, similar to penicillins and cephalosporins, the nature of the side chain at the 3-position is a critical determinant of the antibacterial spectrum. axios-research.commdpi.com A particularly noteworthy advancement was the incorporation of an aminothiazoleoxime side chain as the 3-acyl substituent, which was found to significantly boost antibacterial activity. axios-research.com

Further research has focused on modifications at the C4 position of the β-lactam ring. While the effects of substitution at this position can be unpredictable, it has been shown that the introduction of a 4-methyl substituent can significantly increase the stability of monobactams against hydrolysis by broad-spectrum β-lactamases. axios-research.comsynthinkchemicals.comsynzeal.comnih.gov More recent investigations have explored the introduction of a fluoromethyl side chain at the C4 position, which has demonstrated strong antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and good stability to various β-lactamases. researchgate.net

The stereochemistry of the monobactam core is also crucial for biological activity. For instance, the absolute configuration at the C3 position of the β-lactam ring in active monobactams is identical to that of penicillins and cephalosporins. mdpi.com The orientation of substituents, such as the iminoxy-siderophore in certain Z-isomers, can lead to more stable compounds with enhanced interaction with their targets and thus greater activity. cambrex.com

A series of novel monobactam derivatives have been synthesized and evaluated for their antibacterial activities. For example, compounds with modifications at the C3 position of the azetidinone ring have shown higher activities against tested Gram-negative bacteria than the parent aztreonam (B1666516). nih.gov One such derivative, monobactam 2c, exhibited potent activities with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL against most tested bacteria. nih.govresearchgate.net Another study reported the synthesis of trans-4-alkyl-substituted monobactams, with compounds 20a-c showing significant activity, although they remained ineffective against Gram-positive bacteria and P. aeruginosa. researchgate.net

The following table summarizes the antibacterial activity of some rationally designed monobactam analogues:

| Compound | Modification | Target Bacteria | MIC (μg/mL) | Reference |

| Monobactam 2c | Modified C3 position | Gram-negative bacteria | 0.25 - 2 | nih.govresearchgate.net |

| Monobactam 23d | Substituted-amidine at C3 | Various bacterial species | 0.25 - 2 | nih.gov |

| Compound 11 | Hydrophilic group on oxime side chain | Some Gram-negative bacteria | 0.5 - 2 | researchgate.net |

| Oxysulfonamide 16a | 4-aminooxymethyl substituent | E. cloacae, E. coli, K. pneumoniae, P. vulgaris, S. marcescens | 0.03 - 4 | researchgate.net |

| LYS228 | Structural changes for β-lactamase stability | Carbapenem-resistant Enterobacteriaceae | Potent in vitro activity | researchgate.net |

These examples underscore the power of rational design in generating novel monobactam candidates with improved properties.

Exploration of Desulfated Monobactam Scaffolds for Antimicrobial Drug Discovery

The exploration of desulfated monobactam scaffolds represents a more nascent but intriguing area of research. Desulfated Aztreonam, for instance, is primarily known as an impurity in the synthesis of aztreonam. synzeal.comnih.gov It is chemically identified as (Z)-2-({[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid. synzeal.comnih.gov

While not a primary therapeutic agent itself, the study of desulfated derivatives like "open-ring this compound" is part of a broader strategy to address antibiotic resistance by modifying the structure of existing antibiotics. slideshare.net Research into such compounds is ongoing, with scientists investigating their potential to combat resistant bacterial strains. slideshare.net The removal of the sulfur-containing group, or "desulfation," can alter the compound's properties and activities, providing a new chemical space for exploration. slideshare.net

The rationale for exploring these scaffolds lies in the potential to create novel compounds that may interact differently with bacterial targets or be less susceptible to certain resistance mechanisms. The monobactam scaffold itself is considered a unique natural scaffold for developing broad-spectrum antibacterial agents. researchgate.net By systematically modifying this scaffold, including through desulfation, researchers aim to discover new structure-activity relationships that could lead to the development of clinically effective antibiotics against multidrug-resistant microbes. researchgate.net

Although the primary focus of research has been on sulfated monobactams due to their inherent activity, the investigation into desulfated scaffolds could uncover unexpected biological activities or provide valuable insights into the role of the sulfonate group in target binding and β-lactam ring activation. This exploration is part of a larger effort to expand the chemical diversity of β-lactam antibiotics and identify new avenues for overcoming resistance.

Targeting Resistance Mechanisms through Modified β-Lactamase Interactions

A major driver of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the drug. nih.govveeprho.com A key strategy in modern antibiotic development is to design molecules that can evade or inhibit these enzymes.

Monobactams exhibit a range of interactions with different β-lactamases. For example, aztreonam and related monobactams with 3-β-aminothiazolyl oxime side chains have poor affinities for broad-spectrum β-lactamases like TEM-2 and K1. synthinkchemicals.comsynzeal.comnih.gov However, the addition of a 4-methyl substituent can significantly enhance their stability against hydrolysis by these enzymes. synthinkchemicals.comsynzeal.comnih.gov

Conversely, these same monobactams can act as potent, tight-binding competitive inhibitors of other β-lactamases, such as the P99 cephalosporinase (B13388198) from Enterobacter cloacae. synthinkchemicals.comsynzeal.comnih.gov The interaction of aztreonam with the P99 enzyme results in a covalent complex with very low catalytic activity. synthinkchemicals.comsynzeal.com This indicates that modified monobactams can be designed to act as inhibitors of specific β-lactamases.

One of the most significant challenges in treating infections caused by Gram-negative bacteria is the emergence of extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). ESBLs can hydrolyze a wide range of β-lactam antibiotics, including monobactams like aztreonam. caister.commdpi.com MBLs are particularly problematic as they can inactivate almost all β-lactam antibiotics, with the notable exception of monobactams. nih.govnih.govnih.govmsdmanuals.commdpi.comacs.orgnih.govrsc.org

This inherent stability of the monobactam core to MBLs has made it an attractive scaffold for developing new agents against MBL-producing bacteria. nih.govrsc.org However, since many MBL-producing strains also co-express SBLs (serine-β-lactamases) that can hydrolyze aztreonam, a key strategy is to develop new monobactam analogues with enhanced stability to SBLs or to combine monobactams with β-lactamase inhibitors (BLIs). researchgate.netnih.gov

The combination of a β-lactam antibiotic with a BLI is a well-established and effective strategy to combat β-lactamase-mediated resistance. synzeal.comclearsynth.com For example, the combination of aztreonam with avibactam (B1665839), a diazabicyclooctane (DBO) inhibitor, has shown to be effective against MBL-producing Enterobacterales that also produce ESBLs or AmpC enzymes. nih.gov

The following table provides examples of how modified monobactams and combination therapies target β-lactamase resistance:

| Strategy | Example | Mechanism | Target β-Lactamases | Reference |

| Structural Modification | 4-methyl substituent on monobactam ring | Increased stability to hydrolysis | TEM-2, K1 | synthinkchemicals.comsynzeal.comnih.gov |

| Competitive Inhibition | Aztreonam | Tight-binding competitive substrate | P99 cephalosporinase | synthinkchemicals.comsynzeal.com |

| Combination Therapy | Aztreonam-avibactam | Avibactam inhibits SBLs, protecting aztreonam | ESBLs, AmpC | nih.gov |

| Novel Analogue Design | LYS228 | Stable to both MBLs and most SBLs | MBLs, KPCs, ESBLs, AmpC | researchgate.netnih.gov |

| Dual Inhibition | IMBZ18g | Inhibits both PBP3 and certain β-lactamases | Class A and C β-lactamases | nih.gov |

These approaches demonstrate the multifaceted strategies being employed to design monobactam-based therapies that can effectively target and overcome β-lactamase-mediated resistance.

Application of Advanced Computational Chemistry in Drug Design and Optimization

Advanced computational chemistry has become an indispensable tool in the rational design and optimization of novel monobactam analogues. These in silico methods allow for the prediction of interactions between potential drug candidates and their biological targets, thereby accelerating the drug discovery process.

One widely used computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. A two-dimensional QSAR (2D-QSAR) model was developed to predict the activity of new monobactams against Escherichia coli and Klebsiella pneumoniae. nih.govaxios-research.comclearsynth.com This model, based on 65 known monobactams, provides a powerful strategy for designing novel monobactams effective against multidrug-resistant (MDR) Gram-negative bacteria. nih.govaxios-research.comclearsynth.com

Molecular docking is another powerful computational technique used to study the interactions between a ligand and its target protein at the atomic level. mdpi.comresearchgate.net This method has been employed to design novel β-lactam antibiotics, including ampicillin (B1664943) and ceftriaxone (B1232239) derivatives, by predicting their binding affinities to penicillin-binding proteins (PBPs). mdpi.comresearchgate.net Similar approaches are used to model the interaction of novel monobactams with their PBP targets and with various β-lactamases. researchgate.netacs.org For instance, molecular docking studies can help to rationalize the observed SAR and guide the design of new derivatives with improved binding characteristics. axios-research.com

In silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. researchgate.netacs.org By evaluating these properties early in the drug discovery process, researchers can prioritize compounds with more favorable pharmacokinetic profiles and potentially lower toxicity. researchgate.net

The application of these computational tools is not limited to small molecules. In silico approaches, including protein modeling and molecular docking, have been used to design pentapeptide inhibitors of various classes of β-lactamases. researchgate.netacs.org These studies highlight the potential of peptide-based therapeutics in overcoming β-lactamase-mediated resistance. researchgate.netacs.org

The integration of computational chemistry into the drug discovery pipeline allows for a more targeted and efficient exploration of chemical space. By predicting the activity and properties of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, ultimately saving time and resources in the development of new monobactam antibiotics.

Development of this compound as a Research Tool and Certified Reference Material

This compound, while not a therapeutic agent itself, plays a crucial role in the pharmaceutical industry as a research tool and a certified reference material. synzeal.comnih.gov Its primary function is to support the development and quality control of the antibiotic aztreonam. synzeal.comsynzeal.comnih.govclearsynth.com

As a well-characterized impurity of aztreonam, this compound is essential for analytical method development and validation (AMV). synzeal.comsynzeal.comveeprho.comclearsynth.comclearsynth.comaquigenbio.com Pharmaceutical manufacturers use it to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the levels of this impurity in the final drug product. synzeal.com This is critical for ensuring the safety and efficacy of aztreonam, as regulatory agencies have strict limits on the levels of impurities in pharmaceutical products. daicelpharmastandards.com

This compound is also used in quality control (QC) applications during the commercial production of aztreonam. synzeal.comsynzeal.comveeprho.comclearsynth.comclearsynth.comaquigenbio.com By using a certified reference standard of this compound, manufacturers can ensure the accuracy and reliability of their QC tests, which are necessary for batch release. axios-research.comaxios-research.comsynzeal.com

The process of creating a pharmaceutical reference standard is meticulous and involves extensive characterization to establish its identity, purity, and potency. synthinkchemicals.comcambrex.comjstar-research.com This characterization typically includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatography. jstar-research.com Certified Reference Materials (CRMs) are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, which ensures their quality and traceability. cambrex.comlgcstandards.com A comprehensive Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information about its characterization and intended use. axios-research.comcambrex.comlgcstandards.com

In addition to its role in analytical chemistry, this compound and its derivatives, such as "open-ring this compound," are used in research to understand the degradation pathways of aztreonam and to study the structure-activity relationships of monobactams. synzeal.comslideshare.netclearsynth.com These compounds serve as valuable tools for researchers investigating the chemical properties and biological activities of this important class of antibiotics.

The following table lists some of the key applications of this compound as a research tool and reference material:

| Application | Description | Reference |

| Analytical Method Development | Used to develop and optimize analytical methods for the detection and quantification of aztreonam impurities. | synzeal.comsynzeal.comveeprho.comclearsynth.comclearsynth.comaquigenbio.com |

| Analytical Method Validation | Employed to validate the accuracy, precision, and linearity of analytical methods as per regulatory requirements. | synzeal.comsynzeal.comveeprho.comclearsynth.comclearsynth.comaquigenbio.com |

| Quality Control (QC) | Used as a reference standard in routine QC testing to ensure the quality of commercial batches of aztreonam. | axios-research.comsynzeal.comsynzeal.comveeprho.comclearsynth.comaxios-research.comclearsynth.comaquigenbio.comsynzeal.com |

| Impurity Profiling | Helps in the identification and characterization of impurities in aztreonam drug substance and drug product. | axios-research.comaxios-research.comsynzeal.com |

| Stability Studies | Utilized in stability studies to monitor the formation of degradation products over time. | axios-research.comaxios-research.comsynzeal.comdaicelpharmastandards.com |

| Research | Serves as a research tool for studying the chemical and biological properties of monobactams and their degradation products. | synzeal.comslideshare.netclearsynth.com |

The availability of high-quality, certified reference standards like this compound is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products.

Q & A

What are the key steps and critical reaction conditions for synthesizing desulfated aztreonam?

Answer:

The synthesis involves sequential steps: (1) desulfation of aztreonam to remove sulfate groups, and (2) open-ring modification to alter the β-lactam structure. Critical conditions include using specific catalysts (e.g., palladium-based agents) and reagents (e.g., trifluoroacetic acid for acid hydrolysis) to preserve stereochemistry and avoid degradation. Reaction optimization focuses on pH control (neutral to slightly acidic) and temperature (25–40°C) to maximize yield . Industrial protocols often employ scalable methods like continuous-flow reactors for reproducibility .

How can researchers validate the structural integrity of this compound compared to its parent compound?

Answer:

Use multi-modal characterization :

- NMR spectroscopy (1H/13C) to confirm the absence of sulfate groups (loss of ~3.5 ppm sulfation signals) and open-ring conformation shifts .

- Mass spectrometry (MS) to verify molecular weight (C13H19N5O6S, 373.39 g/mol) and fragmentation patterns .

- X-ray crystallography to compare lattice parameters with aztreonam’s closed β-lactam ring .

Contrast with pharmacopeial standards (e.g., USP/EP) for purity thresholds (>98%) .

What methodological approaches are used to assess this compound’s efficacy in combination therapies against multidrug-resistant pathogens?

Answer:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Simulate humanized dosing regimens (e.g., 6 g/day aztreonam + β-lactamase inhibitors) using hollow-fiber infection models (HFIM) to quantify bacterial kill curves and resistance suppression .

- Time-kill assays : Test synergy with ceftazidime/avibactam by measuring log10 CFU reductions over 24–72 hours against MBL-producing Pseudomonas aeruginosa .

- Genomic analysis : Identify resistance markers (e.g., blaNDM-1) pre/post-exposure via whole-genome sequencing .

How should researchers address contradictions in reported bacterial susceptibility to this compound?

Answer:

- Standardize testing protocols : Use CLSI/EUCAST guidelines for MIC determination, controlling variables like inoculum size and growth medium .

- Contextualize data : Compare clinical isolates (e.g., hospital-acquired vs. community strains) and regional resistance patterns. For example, E. coli sensitivity varies from 0% (clinical) to 100% (bovine fecal isolates) due to β-lactamase prevalence .

- Meta-analysis : Apply statistical tools (e.g., Kruskal-Wallis test) to reconcile disparities in datasets, as seen in activity variance across sulfated analogs (p < 0.0001) .

What experimental designs are optimal for evaluating this compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to stressors (pH 1–12, 40–80°C, UV light) and monitor degradation via HPLC-UV. Aztreonam derivatives typically show instability in alkaline conditions .

- Serum stability assays : Incubate with human serum (37°C, 24h) and quantify residual compound using LC-MS/MS. Desulfation increases susceptibility to esterase hydrolysis .

- Polymorphic analysis : Use DSC and PXRD to detect hydrate/anhydrate transitions, which impact solubility and bioavailability .

How can researchers model the clinical impact of this compound stewardship interventions?

Answer:

- Interrupted time-series analysis : Compare pre/post-intervention consumption (DDD/1000 patient-days) and resistance rates, adjusting for confounders (e.g., ICU admissions, β-lactam allergies) .

- Monte Carlo simulations : Predict outcomes of restrictive (e.g., prior authorization) vs. enabling (e.g., guideline education) interventions on aztreonam utilization .

- Cost-effectiveness models : Integrate resistance suppression data with treatment costs (e.g., $USD per QALY gained) .

What strategies enhance the reproducibility of this compound’s bioactivity in in vitro assays?

Answer:

- Quality control (QC) standards : Use SynZeal-certified reference materials (≥95% purity) for assay calibration .

- Matrix normalization : Account for lot-to-lot variability in growth media (e.g., cation-adjusted Mueller-Hinton broth) by spiking internal controls .

- Blinded triplicate testing : Validate results across independent labs to minimize bias, as demonstrated in HFIM studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.